REACTION_CXSMILES
|
[Br:1][C:2]([CH2:4]Br)=[CH2:3].[S:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[Mg]Br.[Mg].BrC1SC=CC=1.Cl>CC(C)=O.C(=O)=O.CCOCC>[Br:1][C:2]([CH2:4][C:7]1[S:6][CH:10]=[CH:9][CH:8]=1)=[CH2:3] |f:5.6|
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
BrC(=C)CBr
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
thienyl magnesium bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)[Mg]Br
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0.31 mol
|
Type
|
reactant
|
Smiles
|
BrC=1SC=CC1
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
acetone dry-ice
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C.C(=O)=O
|
Name
|
acetone dry-ice
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C.C(=O)=O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 1000 ml 3-necked round-bottomed flask was fitted with a mechanical stirrer through a mineral oil
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
|
ADDITION
|
Details
|
a reflux condenser and a 1000 ml addition funnel
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
was added at such a rate so that the temperature
|
Type
|
CUSTOM
|
Details
|
did not exceed 38° C
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
TEMPERATURE
|
Details
|
The mixture was gently refluxed for 1.5 hrs
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
after which time the flask was again cooled
|
Type
|
CUSTOM
|
Details
|
The contents of the flask were then transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
the ether layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The ether was distilled off
|
Type
|
CUSTOM
|
Details
|
was fractionated under reduced pressure (65°-78° C./0.5 mm)
|
Type
|
CUSTOM
|
Details
|
yielding 41.8 g (67 percent of theory)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |